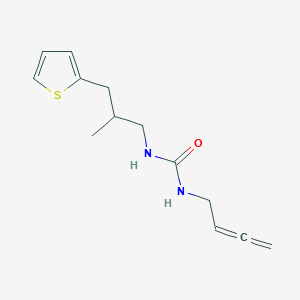

CID 132394537

Description

The compound with the identifier “CID 132394537” is a chemical substance registered in the PubChem database

Properties

InChI |

InChI=1S/C13H18N2OS/c1-3-4-7-14-13(16)15-10-11(2)9-12-6-5-8-17-12/h4-6,8,11H,1,7,9-10H2,2H3,(H2,14,15,16) | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMYSHCTSNPIHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CS1)CNC(=O)NCC=C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthetic routes and reaction conditions for the preparation of CID 132394537 involve several steps. Typically, the synthesis begins with the selection of appropriate starting materials, which undergo a series of chemical reactions to form the desired compound. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the successful formation of the compound. Industrial production methods may involve scaling up these reactions to produce larger quantities of the compound efficiently.

Chemical Reactions Analysis

CID 132394537 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the transformation of the compound. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

CID 132394537 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules. In biology, the compound may be studied for its potential effects on biological systems, including its interactions with proteins and other biomolecules. In medicine, this compound could be investigated for its therapeutic potential, such as its ability to modulate specific biological pathways or its use as a drug candidate. Additionally, the compound may have industrial applications, such as in the development of new materials or as a component in manufacturing processes.

Mechanism of Action

The mechanism of action of CID 132394537 involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is studied. Understanding the mechanism of action is crucial for elucidating the compound’s potential therapeutic effects and for guiding further research and development.

Comparison with Similar Compounds

CID 132394537 can be compared with other similar compounds to highlight its uniqueness Similar compounds may share structural features or chemical properties, but this compound may exhibit distinct reactivity or biological activity Some similar compounds include those with related chemical structures or those that undergo similar types of chemical reactions

Q & A

Basic Research Questions

Q. How can researchers formulate focused research questions for studying CID 132394537?

- Methodological Guidance : Begin by defining the research problem (e.g., mechanistic properties, structural interactions). Use the PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome) to narrow scope. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practicality . For example:

- Problem: "How does this compound interact with [specific enzyme/receptor]?"

- Outcome: Identify measurable endpoints (e.g., binding affinity, kinetic parameters).

- Avoid vague terms; instead of "study effects," specify "quantify inhibition efficiency under physiological pH."

Q. What are key considerations for experimental design when investigating this compound?

- Methodological Steps :

Define variables : Independent (e.g., temperature, concentration) vs. dependent (e.g., reaction yield, stability).

Control groups : Include positive/negative controls to validate assay reliability .

Reproducibility : Document materials (purity, suppliers), instrumentation (calibration details), and protocols (step-by-step synthesis/purification) to enable replication .

Ethical compliance : Adhere to safety protocols for handling hazardous intermediates .

Q. How should researchers conduct a systematic literature review on this compound?

- Methodology :

- Use Google Scholar and discipline-specific databases (e.g., PubMed, SciFinder) with Boolean operators (e.g., "this compound AND catalytic activity").

- Filter results by publication date (last 5–10 years) and citation count to prioritize influential studies .

- Organize findings thematically (e.g., synthesis methods, biological targets) and identify gaps (e.g., limited in vivo data) .

Advanced Research Questions

Q. How can researchers analyze contradictory data in studies involving this compound?

- Methodology :

Source evaluation : Compare experimental conditions (e.g., solvent polarity, assay type) that may explain discrepancies .

Statistical rigor : Apply meta-analysis to aggregate data, testing for heterogeneity (e.g., I² statistic) .

Mechanistic modeling : Use computational tools (e.g., molecular dynamics) to reconcile conflicting kinetic data .

- Example: If Study A reports higher efficacy than Study B, compare dosage ranges or cell-line variability .

Q. What strategies optimize the synthesis of this compound to achieve higher purity?

- Methodological Approaches :

- Parameter screening : Use Design of Experiments (DoE) to test factors like reaction time, catalyst loading, and solvent ratios .

- Analytical validation : Employ HPLC-MS and NMR to track impurities; refine purification steps (e.g., column chromatography gradients) .

- Scale-up considerations : Assess batch consistency and thermal stability during pilot-scale synthesis .

Q. How can interdisciplinary approaches enhance understanding of this compound's mechanisms?

- Integration Framework :

- Biophysical assays : Combine surface plasmon resonance (SPR) for binding kinetics with cryo-EM for structural insights .

- Omics integration : Link proteomics data (target engagement) with metabolomics to map downstream effects .

- Computational synergy : Validate docking predictions (e.g., AutoDock Vina) with experimental mutagenesis results .

Methodological Best Practices

Q. How should researchers document methodologies for studies on this compound to ensure reproducibility?

- Guidelines :

- Materials section : Specify compound sources (e.g., Sigma-Aldrich, ≥98% purity), batch numbers, and storage conditions .

- Protocol granularity : Include reaction stoichiometry, incubation times, and instrument settings (e.g., HPLC column type, flow rate) .

- Data transparency : Deposit raw datasets in repositories (e.g., Zenodo) and share code for computational workflows .

Q. What ethical and compliance standards apply to research involving this compound?

- Key Requirements :

- Safety protocols : Follow OSHA guidelines for handling toxic intermediates (e.g., fume hood use, waste disposal) .

- Conflict of interest : Disclose funding sources (e.g., NIH grants) and patent filings related to the compound .

- Animal/human studies : Obtain IRB/IACUC approval and include ethical statements in manuscripts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.